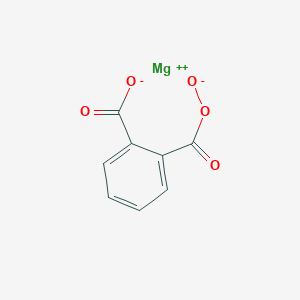
1,4-Dimethoxy-2-hydroxyanthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethoxy-2-hydroxyanthraquinone, also known as quinizarin, is a natural dye that has been widely used in the textile industry for many years. In recent years, it has gained attention in the scientific community due to its potential applications in various fields, including biomedical research.
作用机制
The mechanism of action of 1,4-Dimethoxy-2-hydroxyanthraquinone is not fully understood. However, it has been suggested that its antimicrobial properties may be due to its ability to disrupt bacterial cell membranes. In cancer research, this compound has been found to induce apoptosis in cancer cells by activating caspase enzymes. Its anti-inflammatory effects may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Quinizarin has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. It has also been found to have antioxidant properties and can scavenge free radicals. In animal studies, this compound has been found to have hepatoprotective effects and can protect against liver damage induced by various toxins.
实验室实验的优点和局限性
One advantage of using 1,4-Dimethoxy-2-hydroxyanthraquinone in lab experiments is its low toxicity. It is also relatively inexpensive and easy to obtain. However, one limitation is its low solubility in water, which can make it difficult to use in aqueous solutions. It is also sensitive to light and can degrade over time.
未来方向
There are many potential future directions for research on 1,4-Dimethoxy-2-hydroxyanthraquinone. One area of interest is its potential use as a natural dye in the textile industry. It may also have applications in the development of new antimicrobial and anticancer agents. Further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic uses.
合成方法
Quinizarin can be synthesized by various methods, including the oxidation of 1,4-dimethoxyanthraquinone with potassium permanganate or hydrogen peroxide. It can also be obtained from natural sources such as the roots of the madder plant.
科学研究应用
Quinizarin has been found to have antimicrobial, anticancer, and anti-inflammatory properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In cancer research, 1,4-Dimethoxy-2-hydroxyanthraquinone has been found to induce apoptosis in cancer cells and inhibit tumor growth. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
| 107953-78-6 | |
分子式 |
C16H12O5 |
分子量 |
284.26 g/mol |
IUPAC 名称 |
2-hydroxy-1,4-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-20-11-7-10(17)16(21-2)13-12(11)14(18)8-5-3-4-6-9(8)15(13)19/h3-7,17H,1-2H3 |
InChI 键 |
IVWHLWDPENTYKS-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C(=C1)O)OC)C(=O)C3=CC=CC=C3C2=O |
规范 SMILES |
COC1=C2C(=C(C(=C1)O)OC)C(=O)C3=CC=CC=C3C2=O |
| 107953-78-6 | |
同义词 |
1,4-dimethoxy-2-hydroxyanthraquinone 1,4-DMHA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid](/img/structure/B10145.png)
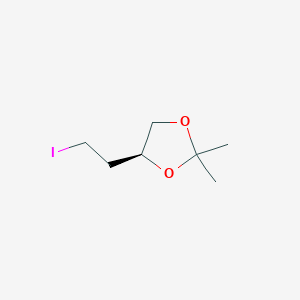
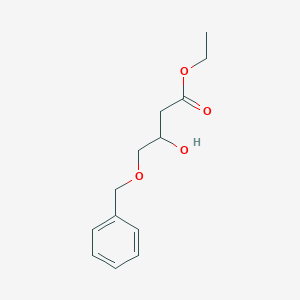
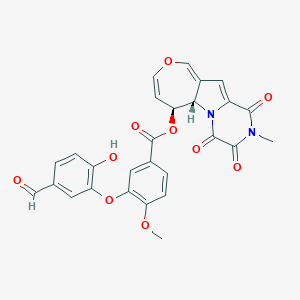

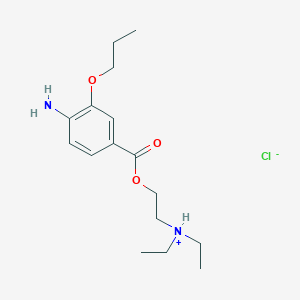
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)

![(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide](/img/structure/B10165.png)



